Hocogenin

Description

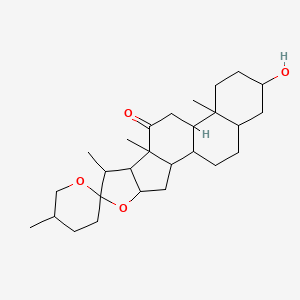

Structure

2D Structure

Properties

IUPAC Name |

16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)12-21-19-6-5-17-11-18(28)8-9-25(17,3)20(19)13-23(29)26(21,24)4/h15-22,24,28H,5-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOLRLLFJMZLYQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859377 | |

| Record name | 3-Hydroxyspirostan-12-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467-55-0 | |

| Record name | hecogenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Hecogenin: an Overview of Research Perspectives

Significance of Hecogenin as a Steroidal Sapogenin in Research

Hecogenin's primary significance in research and industry lies in its role as a key precursor for the semi-synthesis of a wide array of steroidal pharmaceuticals. youtube.com Its molecular structure, particularly the oxygen atom at the C-12 position, makes it an ideal starting material for producing corticosteroids such as cortisone, prednisone, and dexamethasone (B1670325). google.com This has made hecogenin a compound of high value to the pharmaceutical industry for the manufacturing of anti-inflammatory and steroidal hormone drugs. slideshare.net

Beyond its role as a synthetic intermediate, hecogenin itself exhibits a range of biological properties that are the subject of intensive research. caymanchem.com Scientific investigations have explored its potential anti-inflammatory, antioxidant, antiproliferative, and neuroprotective activities. caymanchem.com This dual role—as both a foundational building block for complex steroids and a bioactive molecule in its own right—underpins its importance in phytochemical and pharmacological research.

| Aspect of Significance | Description | Primary Research Area |

| Precursor for Synthesis | Serves as a crucial starting material for the production of high-value steroidal drugs. researchgate.net | Pharmaceutical Chemistry, Medicinal Chemistry |

| Unique Chemical Structure | The 12-oxo group is a key feature for its conversion into 11-oxygenated corticosteroids. google.com | Organic Synthesis, Drug Development |

| Inherent Biological Activity | Possesses intrinsic pharmacological properties, including anti-inflammatory and anti-cancer effects. caymanchem.comnih.gov | Pharmacology, Oncology, Natural Product Chemistry |

| Natural Abundance | Can be isolated in significant quantities from the waste generated by the sisal fiber industry. ncsu.edu | Phytochemistry, Green Chemistry, Biotechnology |

Historical Context of Hecogenin Research and Discovery

The history of hecogenin is intertwined with the traditional use of Agave plants, from which it is derived. For centuries, extracts from these plants were used in folk medicine to treat a variety of ailments. However, the scientific journey of hecogenin began in the mid-20th century, a period marked by a surge in steroid research. researchgate.net

A pivotal moment was the discovery in the 1940s and 1950s that steroidal sapogenins could be transformed into valuable pharmaceuticals like corticosteroids and hormones. ncsu.eduresearchgate.net The identification of hecogenin in the leaves of Agave sisalana (sisal) around 1951 was a significant breakthrough. ncsu.edu This discovery provided a new, plant-based source material for the burgeoning steroid industry, which had been seeking more efficient and scalable starting materials for drugs like cortisone. rsc.orgrsc.org This shifted hecogenin's status from a mere plant metabolite to a commercially important chemical, spurring research into its isolation, characterization, and chemical modification. researchgate.netncsu.edu

Current Research Landscape and Emerging Trends in Hecogenin Studies

The focus of contemporary hecogenin research is twofold: optimizing its use as a synthetic precursor and exploring its potential as a therapeutic agent. Scientists continue to investigate its biosynthetic pathways and develop more efficient methods for its extraction and purification from sisal waste. ncsu.eduresearchgate.net

A major trend in the current research landscape is the extensive investigation into hecogenin's diverse pharmacological activities. nih.gov Recent studies have demonstrated its effects across various experimental models. For example, in oncology research, hecogenin has been shown to inhibit the proliferation of several breast cancer cell lines, including MDA-MB-231 and MCF-7. caymanchem.com In the field of gastroenterology, it has been found to exhibit potent gastroprotective effects in animal models of gastric ulcers. caymanchem.com

Furthermore, researchers are actively creating and studying derivatives of hecogenin, such as hecogenin acetate (B1210297), to enhance its biological efficacy or to synthesize novel compounds with unique properties. nih.gov For instance, new cytotoxic analogues have been prepared from hecogenin acetate, showing potential for the development of new antineoplastic agents. The exploration of its molecular mechanisms, such as the modulation of cellular signaling pathways like ERK1/2 and MMP-2, is another key area of emerging interest. nih.gov This ongoing research highlights a shift towards understanding and utilizing hecogenin and its derivatives as bioactive molecules for potential future therapeutic applications. nih.gov

| Area of Study | Research Focus | Key Findings / Observations |

| Oncology | Investigating anti-proliferative and anti-cancer effects. | Hecogenin inhibits the growth of various breast cancer cell lines (in vitro). caymanchem.com Derivatives are being synthesized to create novel cytotoxic agents. |

| Gastroenterology | Exploring gastroprotective mechanisms. | Hecogenin reduces mucosal lesion area in ethanol-induced gastric ulcer models in mice (in vivo). caymanchem.com |

| Neuroprotection | Assessing effects on neuronal cells. | It has been observed to decrease the number of glutamate-induced TUNEL-positive primary rat spinal motor neurons (in vitro). caymanchem.com |

| Inflammation | Studying anti-inflammatory properties. | Hecogenin can inhibit the release of myeloperoxidase (MPO) from human neutrophils. caymanchem.com |

| Medicinal Chemistry | Creating novel derivatives for enhanced activity. | Hecogenin acetate, a derivative, is widely studied for its pharmacological profile. nih.gov |

Natural Abundance and Sustainable Sourcing for Hecogenin Research

Extraction and Isolation Methodologies for Hecogenin Research

Optimization of Extraction Parameters

Optimizing extraction parameters is critical for maximizing the yield and purity of hecogenin from plant materials. While specific detailed parameters for hecogenin extraction are not extensively detailed in all available research, general principles for optimizing the recovery of bioactive compounds apply. These include careful consideration of solvent composition, extraction time, and temperature. mdpi.com

For saponin (B1150181) isolation, which includes hecogenin, advanced extraction methods such as microwave-assisted solvent extraction (MASE) have been optimized. MASE offers a rapid and high-yield approach suitable for industrial application, as demonstrated in studies focusing on Chlorophytum borivilianum. globalresearchonline.net Other techniques like ultrasound-assisted extraction (UAE) are also employed to enhance extraction efficiency. nih.gov The goal of optimization is to minimize resource consumption (e.g., solvents, energy, time) while achieving maximum extraction efficiency, thereby contributing to a more environmentally friendly process. mdpi.com

Callus Culture and In Vitro Production of Hecogenin for Research

In vitro plant tissue culture techniques, particularly callus and root cultures, have emerged as effective methods for the controlled and enhanced production of hecogenin. This approach provides a continuous and sustainable source of the compound, overcoming the limitations of sourcing from intact plants, which are often influenced by climatic and seasonal factors. researchgate.netamazonaws.com

Research has successfully established in vitro cultures for hecogenin production in various species, including Chlorophytum borivilianum. Studies on C. borivilianum have shown that hecogenin content can vary significantly across different stages of differentiation in in vitro cultures. For instance, maximum hecogenin production (43.55 ± 0.52 mg/g dry cell weight (DCW)) was observed in plants regenerated from somatic embryos, which was notably higher compared to early callus (1.56 ± 0.49 mg/g DCW) and late callus (3.28 ± 0.32 mg/g DCW). bioinfopublication.orgbioinfopublication.org

The following table illustrates the hecogenin accumulation at different stages of differentiation in Chlorophytum borivilianumin vitro cultures:

| Stage of Differentiation | Hecogenin Content (mg/g DCW) |

| Early Callus | 1.56 ± 0.49 bioinfopublication.orgbioinfopublication.org |

| Late Callus | 3.28 ± 0.32 bioinfopublication.orgbioinfopublication.org |

| Regenerated Plant | 43.55 ± 0.52 bioinfopublication.orgbioinfopublication.org |

Furthermore, hairy root cultures of C. borivilianum have demonstrated remarkable potential for hecogenin accumulation, with reported levels reaching up to 81.52 ± 0.02 mg/g. researchgate.net In some in vitro root cultures of C. borivilianum, hecogenin production has been reported as high as 685 mg/g DCW. globalresearchonline.net

Influence of Mineral Ions on Hecogenin Accumulation

The composition of the culture medium, particularly the concentration of mineral ions, plays a crucial role in influencing the accumulation of secondary metabolites, including hecogenin, in callus cultures.

Studies on Agave amaniensis callus cultures have investigated the simultaneous effects of various mineral ions on sapogenin steroid accumulation. Research indicated that the absence of calcium ions in the culture media led to an increase in sapogenin steroid content. Conversely, relatively high concentrations of magnesium, cobalt, and copper ions were found to simultaneously inhibit sapogenin steroid formation. researchgate.net

However, another study on Agave amaniensis cell suspension cultures reported that copper ions, specifically at a concentration of 20 µM, increased hecogenin content by up to 157.9%. amazonaws.com This suggests that the optimal concentration of mineral ions is critical, and concentrations beyond a certain threshold might become inhibitory.

Additionally, exogenous supplementation of phosphorus and potassium, in the form of KH2PO4, has been suggested to enhance the production of secondary metabolites, including hecogenin, in Asparagus racemosusin vitro cultures. academicjournals.org

Elicitation Strategies for Enhanced Hecogenin Production

Elicitation strategies involve applying stress factors or specific agents to plant cell and tissue cultures to stimulate or enhance the biosynthesis of target secondary metabolites. These techniques activate signaling pathways within the plant cells, leading to increased compound production. kspbtjpb.orgmdpi.com

For hecogenin production, the polyploidy technique, particularly using colchicine (B1669291), has shown significant success in enhancing its content in Chlorophytum borivilianumin vitro root cultures. A study demonstrated that treating plants with 0.1% colchicine for 72 hours resulted in a substantial increase in hecogenin content, reaching 76.73 ± 0.89 mg/g, compared to 34.86 ± 1.02 mg/g in the in vitro control. google.com This represents a notable enhancement in hecogenin accumulation through genetic manipulation.

The following table summarizes the effect of colchicine treatment on hecogenin content in Chlorophytum borivilianumin vitro root cultures:

| Culture Type | Hecogenin Content (mg/g) |

| In vitro Control | 34.86 ± 1.02 google.com |

| Colchicine-Treated | 76.73 ± 0.89 google.com |

Beyond polyploidy, various chemical, biological, and physical elicitors are being explored to boost secondary metabolite production in plant cell cultures. For instance, silver nanoparticles (AgNPs) and salicylic (B10762653) acid (SA) have been shown to enhance antioxidant metabolites in Aerva sanguinolenta callus cultures by inducing oxidative stress and activating cellular responses. mdpi.com While these specific examples are not directly for hecogenin, they illustrate the potential of elicitation as a broad strategy for enhancing sapogenin production. Biotic elicitors, such as extracts from E. coli and B. subtilis, have also been reported to enhance the production of other sapogenins like diosgenin (B1670711) in suspension cultures, suggesting their potential applicability to hecogenin. nih.gov

Biosynthetic Pathways and Metabolic Engineering of Hecogenin

Elucidation of Steroidal Sapogenin Biosynthesis Precursors (e.g., Kammogenin (B12644954), Manogenin)

The biosynthesis of steroidal saponins (B1172615), including hecogenin, involves the intricate modification of cholesterol or β-sitosterol side chains through oxidation, hydroxylation, and glycosylation at positions such as C-16, C-22, and C-26 researchgate.netnih.gov. While cholesterol is a key precursor for steroidal saponins and steroidal glycoalkaloids, the specific steps leading to hecogenin from these primary sterols are still being elucidated nih.govnih.govmpg.defrontiersin.org.

Kammogenin and Manogenin are other steroidal sapogenins often found alongside hecogenin, particularly in Agave species, suggesting their potential roles as intermediates or related compounds in the broader steroidal sapogenin pathway scribd.comnih.govnih.govsmolecule.comnih.govscience.gov. Kammogenin, a steroidal sapogenin with a spirostanol (B12661974) skeleton, has been identified in Yucca carnerosana, Agave sisalana, and Agave amaniensis nih.govsmolecule.com. Manogenin is also reported in Agave sisalana and Yucca schottii nih.gov. Research in Agave amaniensis callus cultures proposed a biosynthetic pathway where manogenin is derived from kammogenin researchgate.net. However, the direct conversion of hecogenin from kammogenin was questioned in one study due to a negative PC value and a relatively small r value, indicating that this direct transformation might be unlikely researchgate.net. This suggests a complex branching or alternative pathways leading to different steroidal sapogenins within the same plant.

Enzymatic Transformations in Hecogenin Biosynthesis

The conversion of sterol precursors into hecogenin involves a series of highly specific enzymatic transformations. Key enzyme families implicated in steroidal saponin (B1150181) biosynthesis include Cytochrome P450 monooxygenases (CYPs) and UDP glycosyltransferases (UGTs) researchgate.netnih.govfrontiersin.org.

Cytochrome P450s (CYPs) : These enzymes are critical for hydroxylation and oxidation reactions on the sterol backbone. For instance, in the biosynthesis of diosgenin (B1670711) (a related steroidal sapogenin from cholesterol), CYPs like CYP90B/CYP94 and CYP72A are involved in C16 and C22 oxidation nih.gov. CYP51 (sterol 14α-demethylase) also plays a role in sterol biosynthesis researchgate.netnih.govresearchgate.net. Studies have shown that hecogenin can interact with Cytochrome P450 14 alpha-sterol demethylase (CYP51) nih.govresearchgate.net.

UDP Glycosyltransferases (UGTs) : UGTs are responsible for the glycosylation steps, where sugar moieties are attached to the aglycone (non-sugar) backbone. This is often considered a final step in saponin production, influencing their biological activity and solubility researchgate.netmonash.edumdpi.comfrontiersin.org. Hecogenin itself has been identified as a selective inhibitor of human UGT1A4 chemfaces.commedchemexpress.com.

Squalene (B77637) Synthase (SQS) : As mentioned earlier, SQS is a rate-limiting enzyme in the isoprenoid biosynthetic pathway, controlling carbon flux towards triterpenoidal and steroidal saponins researchgate.netplos.orgresearchgate.net. Its activity is dependent on cofactors like Mg²⁺ and NADPH researchgate.net.

Furostanol Glycoside 26-O-β-Glucosidase (F26G) : This enzyme is known to cleave glucose units, catalyzing the conversion of furostanol saponins (open-chain steroidal saponins) to spirostanol saponins (closed-ring steroidal saponins), and is also involved in the formation of diosgenin nih.gov.

The precise sequence and specific enzymes responsible for each step in hecogenin's unique spirostanol formation, particularly the C-12 oxygenation, are areas of ongoing research.

Genetic and Molecular Approaches to Hecogenin Pathway Elucidation

Advancements in molecular biology and genomics have significantly contributed to deciphering the biosynthetic pathways of steroidal sapogenins.

Transcriptome and Metabolome Analysis : Techniques such as transcriptome sequencing and targeted metabolome analysis have been instrumental in identifying candidate genes involved in steroidal sapogenin biosynthesis. For example, in Dioscorea zingiberensis, genes like DzCYP90B71 and DzCYP90G6 were identified as being involved in cholesterol C22-R and C16 oxidation, respectively nih.gov.

Gene Expression Studies : Real-time PCR experiments have been used to analyze the expression levels of genes encoding key enzymes in steroidal sapogenin biosynthesis, such as HMGR, MK, SQLE, FPPS, DXS, CAS, HMED, CYP51, DHCR7, and DHCR24, in plants like Dioscorea composita. These studies help confirm the involvement of the mevalonate (B85504) pathway in steroidal sapogenin synthesis and identify tissues with high biosynthetic activity plos.org.

Protein Interaction Studies : Research has identified proteins that interact with key biosynthetic enzymes. For instance, the GAME15 protein interacts with enzymes like GAME6, GAME8, and GAME11, which are responsible for the initial hydroxylation steps of cholesterol, leading to the formation of the furostanol-aglycone, a crucial branching point for steroidal saponin and glycoalkaloid synthesis mpg.de.

Heterologous Expression Systems : Due to the challenges in constructing transgenic systems for many medicinal plants, microbial systems and model plant chassis (e.g., Nicotiana benthamiana) are increasingly used to explore and verify the biosynthetic mechanisms of plant-specific metabolites like steroidal saponins nih.govnih.gov. This approach allows for the functional characterization of candidate genes and the reconstruction of specific pathways.

Metabolic Engineering Strategies for Hecogenin Yield Improvement

Metabolic engineering offers promising avenues to enhance the production of hecogenin, addressing limitations such as its low natural abundance in plants (e.g., 0.02–0.05% dry weight in Agave leaves) .

Genetic Engineering of Host Plants : Genetic engineering of Agave species is a direct approach to enhance saponin biosynthesis . This involves manipulating genes encoding rate-limiting enzymes or transcription factors to redirect metabolic flux towards hecogenin production. However, constructing stable transgenic systems in many medicinal plants remains a challenge nih.gov.

In Vitro Production Systems : Plant cell, tissue, and organ cultures serve as alternative platforms for producing secondary metabolites, including hecogenin, especially when field cultivation is difficult or yields are low researchgate.net. These controlled environments can be optimized for growth and metabolite accumulation.

Elicitor Application : The use of elicitors, chemical or biological agents that induce plant defense responses and secondary metabolite production, can significantly improve hecogenin yield in vitro. For example, salt elicitors have been shown to influence the synthesis of specific saponins in Agave callus cultures, potentially by affecting the activity of enzymes like squalene synthase researchgate.net.

Pathway Engineering in Heterologous Hosts : Engineering microbial or other plant chassis to produce hecogenin or its precursors is a powerful strategy. This involves transferring and expressing the entire or partial biosynthetic pathway genes into a more amenable host, leveraging advantages in terms of membrane protein expression, precursor supply, and product tolerance nih.govnih.gov.

These metabolic engineering strategies aim to overcome the limitations of traditional extraction methods and provide sustainable and efficient means for hecogenin production.

Chemical Synthesis and Derivatization Strategies for Hecogenin Analogues

Semi-Synthetic Routes from Hecogenin to Steroidal Scaffolds

Hecogenin is a pivotal starting material for the semi-synthesis of various steroidal scaffolds, including corticosteroids and other steroid hormones. nih.govfishersci.cafigshare.com The presence of a C-12 oxygen functionality in hecogenin is particularly advantageous for the synthesis of compounds like deoxycholic acid (DCA), which also possesses a C-12 oxygen. google.com

Key transformations from hecogenin to steroidal scaffolds include:

Conversion to Pregnane Derivatives : Hecogenin can be smoothly converted to 3β-acetoxy-5α-pregnane-12,20-dione, a significant intermediate in steroid synthesis. nih.gov

Synthesis of Cephalostatin Analogues : A detailed gram-scale synthesis of cephalostatin 1 from hecogenin has been reported. This process involves several critical steps, such as the Baeyer–Villiger oxidation of hecogenin to a 16,20-diol, followed by selective oxidation of the C16–OH group using Dess–Martin periodinane. Further steps include a Rh(I)-catalyzed C15–C16 double bond shift to the C14–C15 position and a Hg(OAc)2-mediated spiroketal formation from cyclic enol ethers with an alkenyl side chain at the 2-position. lookchem.comresearchgate.netresearchgate.net

Formation of 11-Oxa Steroids : Hecogenin serves as a precursor for 11-oxa-5α-pregnane-3,20-dione, which can then be used to synthesize 17-ethynyl-11-oxatestosterone and other 11-oxa analogues of corticoid hormones. purdue.eduresearchgate.net

Bile Acid Synthesis : In the synthesis of bile acids like DCA, hecogenin undergoes stereoselective reduction of its C-12 carbonyl group to achieve the C-12α configuration. This is followed by the conversion of the 3-β-ol, 5α-AB ring system to the 3α-ol, 5β-AB ring system. googleapis.comgoogle.comgoogle.comgoogleapis.com

Synthesis of Hecogenin Acetate (B1210297) and Other Ester Derivatives

Hecogenin acetate is a prominent derivative readily synthesized through the acetylation of hecogenin. This modification can influence the compound's solubility, stability, and biological activity. guidetopharmacology.orgresearchgate.net Hecogenin acetate has been identified as a suitable and economical starting material for the synthesis of complex natural products such as hippuristanol (B1673253) and its analogues. fishersci.ca

Beyond the acetate, other ester derivatives have been explored:

N,N-bis(2-chloroethyl)aminocinnamic Acid Esters : Esters of hecogenin and aza-homo-hecogenin with isomers of N,N-bis(2-chloroethyl)aminocinnamic acid have been prepared and evaluated for their cytogenetic effects. mdpi.com

Glycoside Derivatives : Hecogenin-β-D-glucoside and its esters represent another class of derivatives, where mono- or disaccharide groups can be partially or completely esterified with monocarboxylic acids. researchgate.net

Development of Triphenylphosphonium-Linked Hecogenin Derivatives

Recent research has focused on developing triphenylphosphonium-linked derivatives of hecogenin. These modifications aim to enhance the compound's biological activity, particularly its antiproliferative effects, often by targeting mitochondria. scilit.com This strategy involves conjugating hecogenin with a triphenylphosphonium moiety, which is known for its ability to selectively accumulate in mitochondria due to the mitochondrial membrane potential. scilit.com

Design and Synthesis of Thiosemicarbazone Analogs of Hecogenin

Thiosemicarbazone analogues of hecogenin have been rationally designed and synthesized, primarily for their potential as novel MEK inhibitors in the control of breast malignancies. alfa-chemistry.comcaymanchem.comsci-hub.seresearchgate.netacs.org These analogues have shown promising antiproliferative, antimigratory, and anti-invasive activities at low micromolar concentrations, with negligible effects on non-tumorigenic cells. sci-hub.se The enhanced activity of thiosemicarbazone derivatives, particularly hecogenin 12-(3'-methylphenyl thiosemicarbazone), is attributed to improved binding affinity to the MEK kinase domain, leading to the blockade of MEK activation and inhibition of downstream mitogenic signaling. sci-hub.se

Glucosamine (B1671600) Derivatives of Hecogenin

The synthesis of glucosamine derivatives of steroidal sapogenins, including hecogenin, has been reported. This involves using the N-phthaloyl protected trichloroacetimidate (B1259523) of D-glucosamine as a donor and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as a promoter. nih.govresearchgate.netdokumen.pubhpcr.jp The resulting glycoconjugates can be further transformed into their acetamido derivatives and hydrochloride salts. nih.govresearchgate.net These compounds have been investigated for their selective anticancer activity against various cervicouterine cancer cell lines. nih.govresearchgate.net

Synthesis of Dinorcholanic Lactones from Hecogenin

Dinorcholanic lactones are important intermediates for the synthesis of various bioactive steroids. dokumen.pub Hecogenin can be transformed into these lactones through specific oxidative processes. A notable method involves an abnormal Baeyer–Villiger oxidation of hecogenin to the corresponding dinorcholanic lactone, catalyzed by a trace amount of iodine. researchgate.net This reaction is a key step in the gram-scale synthesis of the "north part" of cephalostatin 1. researchgate.net Additionally, (20R)-20-acetyl-23,24-bisnorcholanic lactones can be prepared from furost-22-enes, which are derived from hecogenin. acs.orgacs.org Subsequent deacylation of these acetylated lactones using hydrazine (B178648) hydrate (B1144303) under microwave irradiation yields the unnatural (20R)-23,24-dinorcholanic lactones with retention of configuration. acs.orgacs.org The Baeyer–Villiger oxidation generally converts ketones to esters and cyclic ketones to lactones, retaining the existing stereochemistry at the migrating center. rsc.orgthermofisher.comnih.govorganic-chemistry.org

Advanced Synthetic Methodologies for Hecogenin Modification

Advanced synthetic methodologies have been developed to enable more efficient and precise modifications of hecogenin. These include:

"Red-Ox" Modifications : A "Red-Ox" strategy involving multiple reductions and oxidations has been employed for the synthesis of the C14,15-dihydro-C22,25-epi north unit of cephalostatin 1 from hecogenin acetate. figshare.comnih.govpurdue.eduacs.orgacs.org Key transformations in this approach include Cr(VI)-catalyzed E-ring opening, C17 hydroxylation, and a base-triggered cyclization cascade. figshare.comnih.govacs.org This strategy aims to increase atom economy by retaining the original 27 carbons of hecogenin acetate. purdue.edu

Dimethyldioxirane (DMDO) Oxidation : DMDO has been utilized for the selective oxidation of hecogenin and its derivatives. For instance, a diacetyl derivative of hecogenin can be oxidized to an unsaturated ketone via an allylic alcohol using DMDO, demonstrating its regioselectivity. researchgate.netacs.orgresearchgate.netoriprobe.com DMDO can also facilitate direct remote functionalization of unactivated carbons in steroids. researchgate.net

Synthesis of Ritterazine Analogues : Hecogenin acetate has been used in a 23-step synthesis of an analog of ritterazine Y through functional group manipulations. researchgate.netresearchgate.netmedkoo.comtoxicology.cznih.gov

C-H Oxidation : C-H oxidation methodologies represent a significant advancement, allowing for the direct functionalization of C-H bonds. This approach can be applied to late-stage modifications of steroids, enabling selective oxidation at specific positions, such as the axial methyl groups at C-10 and C-13. rsc.org

Novel E-ring Cleavage Methods : New methods for E-ring cleavage, such as those employing the TFAT reagent, are being developed to facilitate the synthesis of D-ring modified steroids. researchgate.net

Analytical and Characterization Techniques in Hecogenin Research

Chromatographic Separation Methods for Hecogenin and its Derivatives

Chromatographic techniques are indispensable for isolating hecogenin from complex biological matrices and for separating it from closely related steroidal sapogenins. These methods leverage differences in physicochemical properties to achieve efficient separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Sapogenin Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely utilized for the characterization and quantification of steroidal sapogenins, including hecogenin. This method is particularly effective for volatile or semi-volatile compounds. For hecogenin analysis, samples often undergo a preliminary acid hydrolysis step to convert saponins (B1172615) into their corresponding sapogenins. Subsequently, these sapogenins may be derivatized, typically by silylation to form trimethylsilyl (B98337) derivatives, to enhance their volatility and thermal stability for GC separation wikidata.orgnih.govnih.gov.

Once separated by the gas chromatograph, the compounds enter the mass spectrometer, which provides molecular weight information and characteristic fragmentation patterns. Hecogenin is identified by comparing its retention time and mass spectrum with those of a pure standard wikidata.org. The molecular ion ([M]+) for hecogenin is typically observed at m/z 430 wikidata.orgresearchgate.netmdpi.com. A highly characteristic fragment ion for spirostanol (B12661974) sapogenins, including hecogenin, is observed at m/z 139 wikidata.orgnih.govmdpi.com. Furthermore, hecogenin, being a 12-keto sterol, exhibits an intense fragment at m/z 126, which is derived from the F ring of its spiroketal structure wikidata.orgmdpi.com. GC-MS can effectively differentiate hecogenin from other sapogenins such as tigogenin (B51453), which has a molecular ion at m/z 416 wikidata.orgresearchgate.net.

Table 1: Characteristic GC-MS Data for Hecogenin and Related Sapogenins

| Compound | Molecular Ion (m/z) | Characteristic Fragments (m/z) | Notes |

| Hecogenin | 430 | 139, 126, 316, 273, 358, 402 | 126 is intense for 12-keto sterols wikidata.orgmdpi.com |

| Tigogenin | 416 | 139 | Spirostanol sapogenin wikidata.org |

| Dehydrohecogenin | 428 | 126, 139 | Δ9-hecogenin wikidata.org |

Spectroscopic Identification and Structural Elucidation of Hecogenin

Spectroscopic techniques are fundamental for confirming the identity and elucidating the intricate three-dimensional structure of hecogenin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (1H NMR) and carbon-13 (13C NMR), is the most definitive tool for the structural elucidation of hecogenin wikidata.orgmdpi.com. It provides detailed information about the chemical environment of individual atoms within the molecule.

1H NMR Spectroscopy: The 1H NMR spectrum of hecogenin displays characteristic signals for its methyl groups and protons on the steroid backbone and spiroketal side chain. For example, methyl signals for Me-19, Me-18, Me-27, and Me-21 are typically observed as singlets or doublets at specific chemical shifts mdpi.com. Protons associated with the spirostanol moiety, such as H-17 and H-26, also exhibit distinct chemical shifts and coupling patterns that are crucial for structural assignment.

13C NMR Spectroscopy: The 13C NMR spectrum provides insights into the carbon skeleton. Characteristic signals for hecogenin include the spiro carbon at C-22, typically appearing around δ 109.7, and the carbonyl carbon at C-12, which resonates at a downfield position around δ 212.7, confirming the presence of the keto group wikidata.orgmdpi.com. Other significant carbon signals, such as those for C-16 and C-26, are also observed and are consistent with literature data wikidata.orgmdpi.com.

2D NMR Techniques: For more complex structural assignments or the elucidation of new hecogenin derivatives, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. These techniques establish correlations between protons and carbons, allowing for unambiguous signal assignments and confirming connectivity within the molecule.

Mass Spectrometry (MS)

Beyond its role in GC-MS and HPLC-MS, mass spectrometry (MS) is a standalone technique for determining the molecular weight and obtaining structural information through fragmentation patterns of hecogenin.

Ionization Techniques: Electron Ionization (EI) is commonly used, producing a molecular ion (M+) for hecogenin at m/z 430 wikidata.orgresearchgate.netmdpi.com. Electrospray Ionization (ESI) is frequently coupled with liquid chromatography and can generate quasi-molecular ions such as [M+H]+ or [M-H]-.

Fragmentation Patterns: The fragmentation pattern of hecogenin is highly indicative of its spirostanol structure. A prominent fragment at m/z 139 is characteristic of spirostanol sapogenins wikidata.orgnih.govmdpi.com. The presence of a 12-keto group in hecogenin leads to an intense fragment at m/z 126, which is derived from the F ring and is a key diagnostic feature wikidata.orgmdpi.com. Other fragments, such as those at m/z 300, 282, 271, and 253 for Δ5-spirostene or m/z 302, 273, and 255 for 5α- or 5β-spirostane, can also be observed, providing further structural insights wikidata.orgmdpi.com.

Tandem Mass Spectrometry (MS/MS or MSn): Tandem MS techniques involve the fragmentation of selected precursor ions to produce product ions, yielding more detailed structural information. This is particularly useful for analyzing hecogenin glycosides, where the fragmentation patterns can reveal the sequence and type of sugar moieties attached to the aglycone.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the hecogenin molecule by analyzing the absorption of infrared radiation at specific wavelengths lipidmaps.org.

Key absorption bands observed in the IR spectrum of hecogenin include:

Hydroxyl Group (-OH): A broad absorption band typically appears in the region of 3400-3600 cm-1, indicating the presence of hydroxyl groups.

Carbonyl Group (C=O): The 12-keto group in hecogenin gives rise to a strong absorption band in the carbonyl stretching region, typically around 1700-1720 cm-1.

C-H Stretching Vibrations: Aliphatic C-H stretching vibrations are observed in the range of 2850-2970 cm-1.

C-O Stretching Vibrations: Bands corresponding to C-O stretching from alcohol and ether linkages within the spiroketal system are also present.

Quantitative Analysis Methodologies for Hecogenin in Biological Matrices

Quantitative analysis of hecogenin in biological matrices is essential for pharmacokinetic studies, understanding its distribution, and evaluating its therapeutic potential. Several sophisticated methodologies have been developed and validated for this purpose, including various chromatographic and spectrophotometric approaches.

High-Performance Liquid Chromatography (HPLC)

HPLC is widely employed for the quantitative estimation of hecogenin due to its high sensitivity, accuracy, and reproducibility informaticsjournals.co.inresearchgate.netopenaccessjournals.com. This technique allows for the separation and quantification of hecogenin from complex biological and plant-derived matrices. For instance, HPLC has been successfully used to determine the purity of hecogenin, with reported purities of up to 98% unifesp.br.

A notable application of HPLC involves the simultaneous quantification of hecogenin and stigmasterol (B192456) in Chlorophytum borivilianum root extracts. This method utilized a Shimadzu Prominence-I LC-2030C plus HPLC system equipped with a Shimpak GIST C8 column (150mm × 4.6mm, 5μm). The mobile phase consisted of water and acetonitrile (B52724) (10:90 %v/v), with detection wavelengths set at 210 nm for hecogenin and 240 nm for stigmasterol informaticsjournals.co.inresearchgate.net. The method was validated according to ICH Q2(R1) guidelines, demonstrating excellent performance characteristics. informaticsjournals.co.inresearchgate.net

Table 1: HPLC Method Validation Parameters for Hecogenin and Stigmasterol informaticsjournals.co.inresearchgate.net

| Parameter | Hecogenin (μg/mL) | Stigmasterol (μg/mL) |

| Linearity Range | 10–60 | 10–60 |

| Correlation Coefficient (R²) | 0.9981 | 0.9997 |

| Limit of Detection (LOD) | 0.1373 | 0.3521 |

| Limit of Quantification (LOQ) | 0.4161 | 1.0670 |

| Recovery (%) | 98.66–101.73 | 98.66–101.73 |

| Precision (%RSD) | < 2 | < 2 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a "gold standard" analytical technique, particularly valuable for volatile or derivatizable compounds like hecogenin, enabling both identification and quantification in various biological samples, including blood, urine, saliva, and tissue ncsu.educonquerscientific.comthermofisher.com. It is particularly effective for the routine analysis of hecogenin and tigogenin in plant materials such as Agave sisalana leaves and juice, and crude sapogenin concentrates ncsu.eduunido.orgcaymanchem.com.

A GC-MS method for sapogenins, including hecogenin, from sisal waste involved an isotherm of 320 °C, with hecogenin exhibiting a retention time of 8.1 minutes ncsu.edu. Furthermore, GC-MS/MS methods have been developed and validated for the quantitative analysis of sapogenins in yucca extracts, demonstrating high linearity, specificity, precision, and accuracy colab.ws.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, making it suitable for the quantification of hecogenin in complex biological matrices, even at low concentrations mdpi.comnih.govresearchgate.netmdpi.com. While specific detailed validation data for hecogenin in animal or human biological fluids were not extensively found, LC-MS/MS is generally applicable for quantifying drugs and metabolites in plasma, milk, urine, and tissue samples nih.govresearchgate.net. Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS^E or UHPLC-QTOF/MS) has been utilized for dereplication and qualitative analysis of steroidal saponins, including hecogenin and its glycosides, in plant extracts, providing detailed structural information through molecular ions and fragmentation patterns acs.orgnih.gov.

Spectrophotometric Methods

Spectrophotometric methods provide a rapid and accurate means for the quantitative determination of total steroidal sapogenins, including hecogenin. A specific method involves color reactions with anisaldehyde, sulfuric acid, and ethyl acetate (B1210297), producing a chromophore with an absorption peak at 430 nm scribd.comrsc.orgscispace.com. This method is accurate (relative error 1.4%) and can be applied to microgram amounts, with a reported molar absorption coefficient of approximately 49,000 rsc.orgscispace.com. It is particularly advantageous as it can be performed directly on saponin (B1150181) solutions with minimal interference from common plant constituents like sugars, sterols, fatty acids, or vegetable oils rsc.org. In biological research, spectrophotometric assays are also used to quantify markers related to hecogenin's biological effects, such as thiobarbituric acid reactive substances (TBARS) for lipid peroxidation (detected at 532 nm) or myeloperoxidase (MPO) activity (measured at 620 nm) in tissue homogenates unifesp.brphcog.com.

Table 2: Spectrophotometric Method Characteristics for Total Steroidal Sapogenins rsc.orgscispace.com

| Parameter | Value |

| Reagents | Anisaldehyde, Sulfuric Acid, Ethyl Acetate |

| Absorption Peak (λmax) | 430 nm |

| Molar Absorption Coefficient | ~49,000 |

| Relative Error | 1.4% |

| Applicability | Microgram amounts, saponin solutions |

| Interferences | Minimal from sugars, sterols, fatty acids, vegetable oils |

Preclinical Pharmacological Research of Hecogenin and Its Derivatives

Anticancer and Antiproliferative Research of Hecogenin

Preclinical studies have explored the ability of hecogenin and its acetylated form, hecogenin acetate (B1210297), to inhibit cancer cell growth and proliferation through various mechanisms. chemfaces.comresearchgate.netbiocrick.com Research has been conducted on different cancer cell lines, including human lung cancer (A549), human rheumatoid arthritis synovial cells, and osteosarcoma cells. chemfaces.combiocrick.comresearchgate.net

Cell Cycle Arrest Induction (e.g., G0/G1-phase)

Hecogenin acetate has been shown to induce cell cycle arrest in cancer cells, specifically at the G0/G1 phase. chemfaces.comresearchgate.netbiocrick.comresearchgate.netbenthamscience.comnih.govncats.io Studies on A549 human lung cancer cells treated with hecogenin acetate demonstrated a significant increase in the percentage of cells in the G0/G1 phase at specific concentrations. chemfaces.comresearchgate.netbiocrick.comresearchgate.netbenthamscience.comnih.gov

Table 1: Hecogenin Acetate Induced G0/G1 Phase Arrest in A549 Cells

| Concentration (µM) | Percentage of Cells in G0/G1 Phase | Reference |

| 75 | 74% | chemfaces.comresearchgate.netbiocrick.comresearchgate.netbenthamscience.comnih.gov |

| 100 | 84.3% | chemfaces.comresearchgate.netbiocrick.comresearchgate.netbenthamscience.comnih.gov |

This induction of cell cycle arrest suggests a mechanism by which hecogenin acetate can inhibit cancer cell proliferation by preventing cells from progressing through the cell cycle. chemfaces.comresearchgate.netbiocrick.comresearchgate.netbenthamscience.comnih.gov

Apoptosis Induction via Mitochondrial Pathway

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancer cells. Research indicates that hecogenin and its derivatives can induce apoptosis in cancer cells, with some studies pointing to the involvement of the mitochondrial pathway. nih.govscispace.comnih.gov For instance, a triphenylphosphonium-linked derivative of hecogenin demonstrated the ability to induce apoptosis in MKN45 cells through the mitochondrial pathway. nih.gov This pathway is typically regulated by the balance of pro-apoptotic and anti-apoptotic proteins, and its activation leads to the release of cytochrome c and the activation of caspases, ultimately resulting in cell death. nih.govsemanticscholar.org

Modulation of Mitogen-Activated Protein Kinases (MAPK: ERK1/2, p38)

Hecogenin and its derivatives have been observed to modulate the activity of Mitogen-Activated Protein Kinases (MAPK), particularly ERK1/2 and p38, which are involved in regulating various cellular processes, including proliferation, differentiation, and apoptosis. chemfaces.comresearchgate.netbiocrick.comresearchgate.netresearchgate.netnih.gov Hecogenin acetate has been shown to block ERK1/2 phosphorylation in A549 lung cancer cells. chemfaces.comresearchgate.netbiocrick.comresearchgate.netresearchgate.netbenthamscience.comnih.govchemfaces.cn Conversely, hecogenin itself has been reported to activate p38 in human rheumatoid arthritis fibroblast-like synoviocytes, an effect associated with increased apoptosis in these cells. chemfaces.comresearchgate.netscispace.com The differential modulation of these MAPK pathways suggests complex mechanisms underlying hecogenin's effects depending on the cell type and specific compound.

Inhibition of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are enzymes that play a significant role in the degradation of the extracellular matrix, facilitating cancer cell invasion and metastasis. Hecogenin acetate has been shown to inhibit the increase in MMP-2 levels caused by inducing agents like H2O2 in A549 lung cancer cells. chemfaces.comresearchgate.netbiocrick.comresearchgate.netresearchgate.netbenthamscience.comnih.govresearchgate.netchemfaces.cnuni-freiburg.de This inhibitory effect on MMP-2 suggests that hecogenin acetate may possess anti-invasive properties, potentially hindering the spread of cancer cells.

Reactive Oxygen Species (ROS) Production Modulation

Modulation of reactive oxygen species (ROS) production is another mechanism implicated in the anticancer effects of hecogenin acetate. Hecogenin acetate has been shown to significantly inhibit the increase in intracellular reactive species production induced by H2O2 in A549 cells. chemfaces.comresearchgate.netbiocrick.comresearchgate.netbenthamscience.comnih.govncats.ioeurekaselect.com By mitigating oxidative stress, hecogenin acetate may influence cellular pathways involved in cancer progression.

Role as MEK Inhibitor (Thiosemicarbazone Analogs)

Rationally designed hecogenin thiosemicarbazone analogs have been investigated for their potential as MEK inhibitors. researchgate.netsci-hub.senih.gov MEK (Mitogen-Activated Protein Kinase Kinase) is a key component of the MAPK signaling pathway, and its inhibition can suppress cell proliferation and survival in cancer. nih.gov Studies have indicated that certain hecogenin thiosemicarbazone analogs can act as novel MEK inhibitors, demonstrating antiproliferative, antimigratory, and anti-invasive activities in breast cancer cells. researchgate.netsci-hub.se For example, a specific hecogenin 12-(3'-methylphenyl thiosemicarbazone) analog showed potent selective anticancer effects by blocking MEK activation and inhibiting downstream mitogenic signaling in breast cancer xenograft models. researchgate.netsci-hub.se

Table 2: Antiproliferative Activity of Hecogenin Thiosemicarbazone Analog (Compound 30) in Breast Cancer Cells

| Compound | Activity | Cell Line | Reference |

| Hecogenin 12-(3'-methylphenyl thiosemicarbazone) | Potent antiproliferative, antimigratory, anti-invasive | Breast cancer cells | researchgate.netsci-hub.se |

This research highlights the potential of developing hecogenin-based analogs as targeted therapies for cancers driven by aberrant MEK activity. researchgate.netsci-hub.se

Selective Cytotoxic Activity against Specific Cancer Cell Lines

Hecogenin and its derivatives have demonstrated selective cytotoxic activity against various cancer cell lines in preclinical studies. Research has investigated their effects on a panel of human cancer cell lines, including liver hepatocellular carcinoma (HepG2), lung carcinoma (A549), gastric adenocarcinoma (MKN45), colon carcinoma (HCT-116), breast adenocarcinoma (MCF-7), promyelocytic leukemia (HL-60), cervical carcinoma (HeLa and CaSki), ViBo, and osteosarcoma cells.

Studies have reported cytotoxic effects of hecogenin against HepG2, HCT-116, MCF-7, A549, HL-60, and osteosarcoma cells. For instance, hecogenin has been shown to induce apoptosis in human 1547 osteosarcoma cells. fishersci.ca Hecogenin also inhibits proliferation of several breast cancer cell lines, including MDA-MB-231, MDA-MB-468, MCF-10A, MCF-7, T47D, BT474, and SK-BR-3, with reported IC50 values ranging from 28.7 to 38.2 μM. lipidmaps.org

While specific IC50 values for hecogenin against all listed cell lines (HepG2, A549, MKN45, HCT-116, MCF-7, HL-60, HeLa, CaSki, ViBo, osteosarcoma cells) were not comprehensively available across the immediate search results, the reported activity against a subset of these lines highlights the compound's potential as an anticancer agent.

Preclinical In Vivo Anticancer Models

Preclinical in vivo models, such as xenograft models, are crucial for evaluating the efficacy of potential anticancer agents in a more complex biological setting. Xenograft models involve implanting human cancer cells or tumor tissue into immunodeficient mice to mimic the human tumor environment. kemdikbud.go.idkcl.ac.uknih.gov

Studies evaluating hecogenin derivatives have utilized xenograft models. For example, hecogenin thiosemicarbazone analogs have been tested in an orthotopic xenograft model using MDA-MB-231/GFP human breast cancer cells, demonstrating potent antiproliferative, anti-migratory, and anti-invasive activities. researchgate.net Another hecogenin analog (analogue 16f) effectively inhibited tumor growth in a xenograft model bearing PC3 cells and showed no evident toxicity in vivo. researchgate.net Hecogenin itself has been shown to decrease tumor volume in an MDA-MB-231 human breast cancer mouse xenograft model when administered at a dose of 10 mg/kg three times per week. lipidmaps.org These findings from in vivo studies using hecogenin and its derivatives support their potential for further development as anticancer therapies.

PPARγ Receptor Modulation in Tumor Processes

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear hormone receptor that plays a significant role in regulating various cellular processes, including proliferation, survival, apoptosis, and tumor growth. fishersci.atwikidoc.org PPARγ is expressed in tumor cells, and its activation can induce apoptosis and inhibit cell proliferation. fishersci.ca

Increasing in vitro and in vivo evidence suggests that PPARγ agonists can inhibit tumor cell growth, migration, and invasion in various cancer types, including hepatocellular carcinoma. uni.lu Activation of PPARγ has been shown to trigger apoptosis and inhibit cell growth and metastasis in hepatocellular carcinoma. uni.lu PPARγ agonists like thiazolidinediones and 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) have demonstrated inhibitory effects on tumor progression. fishersci.atuni.lu While PPARγ plays a role in tumor processes and its modulation is a target for cancer therapy, the immediate search results did not provide direct evidence specifically linking hecogenin's anticancer activity to the modulation of PPARγ receptors.

Gastroprotective Effects of Hecogenin

Hecogenin has demonstrated significant gastroprotective effects in experimental models of gastric ulcer. Studies using ethanol- and indomethacin-induced gastric ulcer models in mice have shown that hecogenin pretreatment exhibits a potent protective effect on the gastric mucosa. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgfishersci.befishersci.ca

Mechanisms Involving K⁺(ATP) Channels Opening

One of the proposed mechanisms underlying the gastroprotective effect of hecogenin involves the opening of K⁺(ATP) channels. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgfishersci.bewikidata.org This mechanism was supported by studies where the gastroprotective effect of hecogenin was reversed by glibenclamide, a known K⁺(ATP) channel blocker, in the model of ethanol-induced gastric lesions. wikipedia.orgwikipedia.orgwikipedia.orgfishersci.be Endogenous prostaglandins (B1171923) are also known to activate K⁺(ATP) channels, suggesting a potential interplay between these pathways in gastroprotection. foodb.ca

Prostaglandin (B15479496) Synthesis Modulation

Modulation of prostaglandin synthesis, particularly through the cyclooxygenase-2 (COX-2)/prostaglandin (PG) pathway, is another key mechanism contributing to hecogenin's gastroprotective effects. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgfishersci.bewikidata.org Hecogenin has been shown to increase COX-2 expression, and this effect was further enhanced in the presence of ethanol (B145695) in gastric lesion models. wikipedia.orgwikipedia.orgwikipedia.orgfishersci.be The promotion of prostaglandin synthesis by hecogenin is believed to protect the gastric mucosa from damage induced by agents like ethanol and indomethacin (B1671933). mims.com

Antioxidant Properties and Redox Balance

Hecogenin exhibits antioxidant properties that play a role in its gastroprotective activity. wikipedia.orgwikipedia.orgwikipedia.orgfishersci.befishersci.ca In the ethanol-induced gastric lesion model, hecogenin pretreatment normalized glutathione (B108866) (GSH) levels in the stomach. wikipedia.orgwikipedia.orgwikipedia.orgfishersci.befishersci.ca Furthermore, hecogenin significantly reduced lipid peroxidation, as evaluated by the TBARS assay, and decreased nitrite (B80452) levels in the stomach. wikipedia.orgwikipedia.orgwikipedia.orgfishersci.befishersci.ca These effects indicate that hecogenin helps to maintain redox balance and protect against oxidative stress induced by ulcerogenic agents. Additionally, hecogenin has been shown to decrease myeloperoxidase (MPO) release from human neutrophils in vitro, contributing to its anti-inflammatory and gastroprotective effects. lipidmaps.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgfishersci.befishersci.cawikidata.orglipidmaps.org

Reduction of Neutrophil Infiltration and Myeloperoxidase Release

Preclinical studies have investigated the effects of hecogenin on neutrophil activity, a key component of the inflammatory response. Myeloperoxidase (MPO) is an enzyme primarily released by activated neutrophils and is considered a marker of neutrophil infiltration and activity. researchgate.netnih.govmdpi.com

Research indicates that hecogenin can decrease MPO release from human neutrophils stimulated in vitro. researchgate.netnih.govscite.aiunifesp.br This suggests a direct effect of hecogenin on neutrophil degranulation. Furthermore, in animal models of inflammation, hecogenin has been shown to reduce myeloperoxidase activity in affected tissues in a dose-dependent manner, indicating a reduction in neutrophil infiltration to the site of inflammation. researchgate.net For instance, in experimental models, hecogenin treatment led to a decrease in MPO levels in gastric tissue, contributing to its protective effects. researchgate.netnih.govunifesp.br Hecogenin (10 µM) has also been shown to decrease superoxide (B77818) anion formation induced by N-Formyl-Met-Leu-Phe (fMLP) in rat neutrophils by 23.6%. lipidmaps.org

In Vivo Models of Gastric Ulcer (e.g., Ethanol-Induced, Indomethacin-Induced)

Hecogenin has demonstrated potent gastroprotective effects in various in vivo models of gastric ulceration, including those induced by ethanol and indomethacin. researchgate.netnih.govunifesp.brscience.govresearchgate.net

In studies using male Swiss mice, acute oral administration of hecogenin before the induction of gastric lesions with ethanol or indomethacin significantly reduced the severity of ulceration. researchgate.netnih.govunifesp.br The gastroprotective effect was observed across a range of doses. researchgate.netnih.govunifesp.br

The mechanism underlying hecogenin's gastroprotective action appears to be multifaceted. It has been suggested to involve the opening of K⁺(ATP) channels and modulation of the cyclooxygenase-2 (COX-2)/prostaglandin (PG) pathway. researchgate.netnih.govscite.aiunifesp.br Pretreatment with glibenclamide, a K⁺(ATP) channel blocker, was shown to reverse the protective effect of hecogenin in the ethanol-induced model. researchgate.netnih.govunifesp.br Hecogenin treatment also increased COX-2 expression, an effect that was enhanced in the presence of ethanol. researchgate.netnih.govunifesp.br

Beyond these mechanisms, hecogenin's antioxidant and anti-inflammatory properties likely contribute to its gastroprotective effects. researchgate.netnih.gov Studies have shown that hecogenin pretreatment normalized glutathione (GSH) levels and significantly reduced lipid peroxidation and nitrite levels in the stomach in the ethanol-induced ulcer model. researchgate.netnih.govunifesp.br The reduction in MPO release, as discussed in Section 6.3.4, also plays a role in protecting the gastric mucosa. researchgate.netnih.govunifesp.br

Data from studies on gastric ulcer models demonstrate a dose-dependent reduction in ulcer index with hecogenin treatment. For example, in the indomethacin-induced model, hecogenin at various doses showed a protective effect against gastric lesions. unifesp.br

Neuropharmacological Research and Neuroprotective Potential of Hecogenin

Hecogenin and its derivatives have been explored for their potential neuropharmacological activities and neuroprotective effects. lipidmaps.org

Antinociceptive and Antihyperalgesic Activities (Opioid Receptor Activation, c-FOS Expression)

Hecogenin, particularly in its acetylated form (hecogenin acetate), has demonstrated antinociceptive (pain-relieving) and antihyperalgesic (reducing increased sensitivity to pain) activities in preclinical models. innovareacademics.innih.govresearchgate.netmedchemexpress.comacs.orgresearchgate.net

Studies using models of inflammatory hyperalgesia in mice have shown that hecogenin acetate can inhibit the development of mechanical hyperalgesia induced by various inflammatory agents, including carrageenan, TNF-α, dopamine (B1211576), and prostaglandins E2. nih.govresearchgate.net This effect was observed with acute pretreatment across different doses. nih.govresearchgate.net

The antinociceptive effect of hecogenin acetate appears to involve the activation of opioid receptors and endogenous analgesic mechanisms. innovareacademics.inmedchemexpress.comacs.org Research using the tail flick test in mice showed that systemic administration of hecogenin acetate produced a dose-dependent increase in tail flick latency, indicating a reduction in pain sensitivity. acs.org This effect was prevented by pretreatment with antagonists for nonselective opioid receptors (naloxone), μ-opioid receptors (CTOP), κ-opioid receptors (nor-BNI), and δ-opioid receptors (naltrindole). acs.org

Furthermore, hecogenin acetate has been shown to influence c-FOS expression in the spinal cord, a marker of neuronal activation in response to noxious stimuli. innovareacademics.innih.govresearchgate.net Immunofluorescence data revealed that acute pretreatment with hecogenin acetate significantly inhibited Fos-like expression in the spinal cord dorsal horn that is typically observed after carrageenan-induced inflammation. nih.govresearchgate.net This suggests that hecogenin acetate may attenuate mechanical hyperalgesia by blocking neural transmission of pain at the spinal cord level. nih.govresearchgate.net

Beta-Site Amyloid Precursor Cleaving Enzyme 1 (BACE-1) Antagonism in Neurodegenerative Models

Research has explored the potential of hecogenin as an antagonist of Beta-Site Amyloid Precursor Cleaving Enzyme 1 (BACE-1), an enzyme implicated in the pathogenesis of Alzheimer's disease due to its role in the formation of amyloid plaques. mdpi.comnih.govresearchgate.net

Computational studies, including molecular docking and molecular dynamics simulations, have investigated the interaction between hecogenin and the BACE-1 protein. mdpi.comnih.govresearchgate.net Molecular docking studies have indicated that hecogenin can bind to the BACE-1 protein with a notable binding affinity. mdpi.comnih.govresearchgate.net For example, one study reported a binding affinity score of -11.3 kcal/Mol for the hecogenin-BACE-1 protein complex. mdpi.comnih.govresearchgate.net Molecular dynamics simulations have further suggested that the hecogenin-BACE-1 protein complex is stable over a certain duration, supporting the potential for a sustained interaction. mdpi.comnih.govresearchgate.net

These in silico findings suggest that hecogenin may act as a BACE-1 antagonist, potentially interfering with the formation of amyloid-beta peptides. mdpi.comnih.govresearchgate.net Further in vivo studies are indicated to confirm the neuroprotective activity of hecogenin in the context of neurodegenerative diseases like Alzheimer's. mdpi.comnih.govresearchgate.net

Modulation of Neuroinflammatory Markers (e.g., Dopamine, TNF-α)

Hecogenin has been reported to modulate levels of certain neuroinflammatory markers, including dopamine and Tumor Necrosis Factor-alpha (TNF-α). innovareacademics.innih.govresearchgate.netresearchgate.net

Studies investigating the antihyperalgesic effects of hecogenin acetate have shown that it can reduce mechanical hyperalgesia induced by dopamine. nih.govresearchgate.net This suggests a potential interaction with dopaminergic pathways involved in pain modulation. nih.govresearchgate.net

Furthermore, hecogenin has been suggested to reduce the production of pro-inflammatory cytokines such as TNF-α. innovareacademics.innih.govresearchgate.netresearchgate.net TNF-α is a key mediator of neuroinflammation and is implicated in various neurological disorders. dovepress.commdpi.comopendentistryjournal.com By reducing TNF-α levels, hecogenin may exert neuroprotective effects by mitigating neuroinflammatory processes. innovareacademics.innih.govresearchgate.netresearchgate.net Research indicates that this modulation of cytokines may contribute to the observed anti-hyperalgesic effects of hecogenin acetate. nih.govresearchgate.net

Effects on Bone Metabolism and Inflammatory Osteolysis

Recent research has explored the effects of hecogenin on bone metabolism, particularly in the context of inflammatory osteolysis (bone loss). nih.govdntb.gov.uae-jbm.orgdp.tech

Studies have investigated the potential of hecogenin to alleviate lipopolysaccharide (LPS)-induced osteolysis in animal models. nih.gov LPS is a potent inducer of inflammation and bone resorption. nih.gov

In vivo studies have indicated that hecogenin can prevent LPS-induced osteolysis by suppressing osteoclastogenesis (the formation of osteoclasts, cells responsible for bone resorption) and inflammatory factors. nih.gov Hecogenin was found to suppress RANKL-induced osteoclast differentiation and bone resorption in vitro. nih.gov

The mechanism involves the modulation of inflammatory responses and macrophage polarization. nih.gov Hecogenin has been shown to inhibit the NF-κB pathway and deactivate the NLRP3 inflammasome, both of which are involved in inflammatory processes that contribute to osteolysis. nih.gov Additionally, hecogenin activates the expression of nuclear factor E2-related factor 2 (Nrf2), which helps to eliminate reactive oxygen species (ROS) generation, another factor contributing to inflammatory bone loss. nih.govdp.tech The inhibitory effect of hecogenin on the NLRP3 inflammasome was found to be reversible by treatment with an Nrf2 inhibitor, highlighting the role of the Nrf2 pathway. nih.gov

These findings suggest that hecogenin may be a promising candidate for the treatment of inflammatory osteolysis by suppressing osteoclast activity and mitigating inflammation and oxidative stress in the bone microenvironment. nih.gov

Inhibition of Osteoclast Differentiation and Bone Resorption

Hecogenin has been shown to suppress osteoclast differentiation, the process by which monocyte-macrophage lineage cells develop into bone-resorbing osteoclasts. This inhibitory effect extends to the functional activity of osteoclasts, reducing bone resorption. Studies using RANKL (receptor activator of nuclear factor κB ligand)-induced osteoclast differentiation models have demonstrated that hecogenin significantly suppresses this process and the subsequent bone resorption. nih.gov

Regulation of NFATc1 Activity

Nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1) is a key transcription factor essential for osteoclast differentiation and function. uniprot.org Hecogenin has been found to suppress the activity of NFATc1. nih.gov This regulation of NFATc1 is considered a crucial step in various cell-fate determinations, including the differentiation of osteoclasts. nih.gov The nuclear translocation and activity of NFATc1 are tightly controlled, and its inhibition by hecogenin contributes to the suppression of osteoclastogenesis. uniprot.orgmdpi.comnih.gov

Modulation of Inflammatory Response and Macrophage Polarization

Hecogenin influences the inflammatory response, partly by modulating macrophage polarization. nih.gov Macrophages exhibit plasticity and can polarize into different phenotypes, primarily pro-inflammatory M1 and anti-inflammatory M2 macrophages, which play distinct roles in inflammation and tissue repair. frontiersin.orgfrontiersin.orgresearchgate.net RNA-sequencing studies have indicated that hecogenin inhibits osteoclastogenesis by modulating the inflammatory response and macrophage polarization. nih.gov This suggests that hecogenin may promote a shift from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype, thereby contributing to its anti-inflammatory effects. jci.org

NF-κB Pathway Inhibition

The NF-κB signaling pathway is a central regulator of inflammatory responses. nih.gov Hecogenin has been shown to inhibit the NF-κB pathway. nih.gov Activation of NF-κB is a prerequisite for the priming of the NLRP3 inflammasome and the transcription of pro-inflammatory cytokines. nih.gov By inhibiting NF-κB, hecogenin can reduce the expression of pro-inflammatory mediators and interfere with inflammasome activation. nih.govresearchgate.netsci-hub.se

NLRP3 Inflammasome Deactivation

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system and the development of inflammatory diseases. frontiersin.org Activation of the NLRP3 inflammasome leads to the release of pro-inflammatory cytokines like IL-1β and IL-18 and can induce pyroptosis. nih.govfrontiersin.orgbiospective.com Hecogenin has been found to deactivate the NLRP3 inflammasome. nih.gov This deactivation contributes to its anti-inflammatory properties and its ability to suppress inflammatory processes. frontiersin.orgbiospective.comfrontiersin.orgmdpi.com

Nrf2 Activation and Reactive Oxygen Species (ROS) Elimination

Nuclear factor E2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant enzymes and is crucial for maintaining redox homeostasis. frontiersin.orgmdpi.commdpi.com Hecogenin activates the expression of Nrf2, which in turn helps to eliminate the generation of reactive oxygen species (ROS). nih.gov ROS are signaling molecules but excessive levels contribute to oxidative stress and inflammation. mdpi.comdovepress.com The activation of Nrf2 by hecogenin enhances the cellular antioxidant defense mechanisms, mitigating ROS-induced damage and inflammation. frontiersin.orgmdpi.commdpi.comresearchgate.netfrontiersin.org The inhibitory effect of hecogenin on the NLRP3 inflammasome can be linked to Nrf2 activation, as inhibiting Nrf2 can reverse the deactivation of the NLRP3 inflammasome by hecogenin. nih.gov

Pyroptosis Suppression

Pyroptosis is a highly inflammatory form of programmed cell death mediated by inflammasome activation, particularly the cleavage of gasdermin D. nih.govfrontiersin.orgnih.gov Hecogenin has been shown to suppress pyroptosis. nih.gov This effect is linked to its ability to deactivate the NLRP3 inflammasome and eliminate ROS through Nrf2 activation, as these pathways are involved in initiating and executing pyroptosis. nih.govnih.gov By suppressing pyroptosis, hecogenin can reduce the release of pro-inflammatory intracellular contents, thereby mitigating inflammation. nih.gov

Summary of Preclinical Findings

| Pharmacological Activity | Mechanism Involved | Key Findings (Preclinical) |

| Inhibition of Osteoclast Differentiation | Suppression of RANKL-induced differentiation | Decreased formation of mature osteoclasts. nih.gov |

| Inhibition of Bone Resorption | Reduced functional activity of osteoclasts | Lowered capacity of osteoclasts to resorb bone matrix. nih.gov |

| Regulation of NFATc1 Activity | Suppression of NFATc1 activity | Interference with a key transcription factor for osteoclastogenesis. nih.gov |

| Modulation of Inflammatory Response | Modulation of macrophage polarization | Influences the balance between pro-inflammatory M1 and anti-inflammatory M2 phenotypes. nih.gov |

| NF-κB Pathway Inhibition | Inhibition of NF-κB signaling | Reduced expression of pro-inflammatory mediators and inflammasome priming. nih.gov |

| NLRP3 Inflammasome Deactivation | Deactivation of the NLRP3 complex | Attenuation of inflammasome-mediated inflammation. nih.gov |

| Nrf2 Activation and ROS Elimination | Activation of Nrf2 expression | Increased antioxidant defense and reduction of reactive oxygen species. nih.gov |

| Pyroptosis Suppression | Inhibition of inflammasome-mediated cell death | Prevention of the release of pro-inflammatory intracellular contents. nih.gov |

In Vivo Models of Osteolysis (e.g., LPS-Induced)

Hecogenin has demonstrated protective effects in in vivo models of inflammatory osteolysis. Studies utilizing lipopolysaccharide (LPS)-induced animal models have shown that hecogenin can prevent osteolysis. nih.govacs.orge-jbm.orgpaperdigest.org The mechanism involves the suppression of osteoclastogenesis and inflammatory factors. nih.gov Research indicates that hecogenin can alleviate LPS-induced osteolysis by regulating pyroptosis and reactive oxidative species (ROS) through the activation of nuclear factor E2-related factor 2 (Nrf2). nih.govmdpi.com Hecogenin was found to inhibit the NF-κB pathway and deactivate the NLRP3 inflammasome. nih.gov Furthermore, hecogenin activated Nrf2 expression, which helped eliminate ROS generation. nih.gov The inhibitory effect of hecogenin on the NLRP3 inflammasome could be reversed by treatment with an Nrf2 inhibitor. nih.gov

Antimicrobial and Larvicidal Activities of Hecogenin

Hecogenin and its derivatives have been investigated for their activities against various microorganisms and insect larvae. researchgate.netinnovareacademics.in

Hecogenin has shown activity against fungal species, including Candida. researchgate.netscispace.com Studies on steroidal saponins (B1172615), including those containing hecogenin as an aglycone, have indicated antifungal activity against opportunistic pathogens like Candida albicans, Candida glabrata, and Candida krusei. researchgate.net The antifungal activity of these saponins appears to be linked to their aglycone moieties and the structure and number of monosaccharide units in their sugar chains. researchgate.net Some hecogenin saponins have demonstrated effectiveness against pathogenic candidal species in vitro. nih.gov For instance, one study reported that specific saponins were very active against Candida albicans, inhibiting hyphal formation and destroying the cell membrane of the fungus. nih.gov

Hecogenin, particularly in its acetylated form (hecogenin acetate), has shown larvicidal activity against Aedes aegypti, a primary vector for dengue. researchgate.netinnovareacademics.innih.govdocumentsdelivered.commdpi.comscielo.br Studies evaluating the effect of hecogenin acetate on Aedes aegypti larvae (L4 stage) have demonstrated mortality over time. nih.gov

| Concentration (20 mg/mL) | Mortality at 24 hours | Mortality at 48 hours | Mortality at 72 hours | Mortality at 96 hours | Mortality at 120 hours |

| Hecogenin Acetate | 0% | 0% | 10% | 80% | 95% |

| Control Group | 0% | 0% | 0% | 0% | 0% |

Data based on exposure of 20 larvae per group. nih.gov

The observed results confirm the larvicidal activity of hecogenin acetate against Aedes aegypti. nih.gov A possible mechanism of action suggested is that hecogenin acetate mimics insect growth hormone, thereby disrupting larval development and leading to death. innovareacademics.innih.gov

Hecogenin has also been reported to possess antibacterial effects. researchgate.net Research has investigated the antibacterial activity of hecogenin acetate against strains such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. researchgate.netnih.govresearchgate.net While hecogenin acetate showed minimal inhibitory concentration without significant relevance in some evaluations, studies have explored its potential to modify antibiotic activity. researchgate.netnih.govresearchgate.net

Regarding efflux pump inhibition, studies specifically investigating the effect of hecogenin acetate on NorA and MepA efflux pumps in Staphylococcus aureus strains have indicated that hecogenin acetate does not interfere with the mechanism of these efflux pumps in the tested bacteria. researchgate.netnih.govresearchgate.netnih.gov

Modulatory Effects on Steroid Hormone Synthesis Pathways

Hecogenin and its derivatives have been studied for their influence on steroid hormone synthesis.

Hecogenin and hecogenin acetate have shown effects related to aldosterone (B195564) synthesis. Research exploring the potential diuretic effects of hecogenin and hecogenin acetate in Sprague-Dawley rats compared to established diuretics like furosemide (B1674285) and spironolactone (B1682167) found that both compounds significantly increased urine and electrolyte excretion in a dose-dependent manner, particularly at higher doses. sciprofiles.comscite.aiorcid.orgsciprofiles.com Gene expression studies revealed a dose-dependent reduction in aldosterone synthase gene expression, suggesting that the inhibition of aldosterone synthesis is a potential mechanism for their observed diuretic activity. sciprofiles.com Hecogenin acetate exhibited more pronounced diuretic effects than hecogenin, which was attributed to its stronger impact on aldosterone synthase inhibition. sciprofiles.com

Regulation of CYP11B1 Gene Expression

Research has explored the potential impact of hecogenin on the expression of the CYP11B1 gene. CYP11B1, also known as 11β-hydroxylase, is an enzyme involved in the biosynthesis of corticosteroids, catalyzing the conversion of 11-deoxycortisol to cortisol in the adrenal gland. wikipedia.orgoup.com While some studies have investigated the effects of Tribulus terrestris extract, which contains hecogenin, on hormone levels, direct and specific data detailing hecogenin's isolated effect on CYP11B1 gene expression is limited in the provided search results. One study mentions that treatment with Tribulus terrestris extract and hecogenin showed a significant rise in the levels of aldosterone and corticosterone (B1669441) in Wistar rats, suggesting a potential influence on corticosteroid synthesis pathways which involve CYP11B1. researchgate.net However, the precise mechanism or direct regulation of CYP11B1 gene expression by hecogenin alone requires further detailed investigation.

Impact on CYP17A1

The impact of hecogenin on CYP17A1 (steroid 17-alpha-hydroxylase/17,20 lyase) has also been investigated. CYP17A1 is a key enzyme in the steroidogenic pathway, catalyzing both 17α-hydroxylase and 17,20-lyase activities, essential for the synthesis of glucocorticoids and sex steroids. researchgate.netacs.org Studies have indicated that hecogenin and its acetate derivative (hecogenin acetate) can lead to a substantial decrease in CYP17A1 gene expression. researchgate.net This suggests a potential modulatory role of hecogenin on the synthesis of hormones regulated by CYP17A1.

Other Investigated Pharmacological Activities

Beyond its potential influence on specific cytochrome P450 enzymes, hecogenin and its derivatives have demonstrated a range of other pharmacological activities in preclinical settings.

Cardiotonic Activity

Hecogenin has been reported to possess cardiotonic properties. innovareacademics.ind-nb.info While the precise mechanisms underlying this activity are not extensively detailed in the provided information, its mention in reviews summarizing the pharmacological roles of hecogenin suggests a historical or observed effect on cardiac function. innovareacademics.ind-nb.info

UGT1A4 Inhibition